molecular formula C6H12O2 B11719428 2-Methoxycyclopentan-1-ol CAS No. 13051-91-7

2-Methoxycyclopentan-1-ol

Cat. No.: B11719428
CAS No.: 13051-91-7
M. Wt: 116.16 g/mol
InChI Key: YVXLDOASGKIXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycyclopentan-1-ol is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group (-OCH3) and a hydroxyl group (-OH) are attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methoxycyclopentanone.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 2-Methoxycyclopentanone

    Reduction: Different alcohol derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

2-Methoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentan-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylcyclopentan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    Cyclopentanol: Lacks the methoxy group, leading to different chemical properties.

    2-Methoxycyclopentanone: An oxidized form of 2-Methoxycyclopentan-1-ol.

Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various chemical reactions and applications.

Properties

CAS No.

13051-91-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxycyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3

InChI Key

YVXLDOASGKIXII-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.